Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate
Description
Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate is a heterocyclic compound featuring a fused pyrazolo-pyridine core and a butanoate ester moiety. Its structure includes a tetrahydropyrazolo[1,5-a]pyridine ring system, which is partially saturated, and a ketone group conjugated with an amino linkage to the ester side chain.
Properties
IUPAC Name |
ethyl 4-oxo-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ylamino)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-2-19-13(18)4-3-12(17)15-10-6-8-16-11(9-10)5-7-14-16/h5,7,10H,2-4,6,8-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYLOXCDYWAFMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1CCN2C(=CC=N2)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with hydrazine to form a pyrazolone intermediate. This intermediate is then reacted with a suitable aldehyde to form the pyrazolo[1,5-a]pyridine ring system. The final step involves the esterification of the resulting compound with butanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate has been investigated for various biological activities:
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 20 | 8 |
These results indicate that the compound may be effective in treating infections caused by these pathogens.
Anticancer Activity
Research has also highlighted the potential anticancer effects of this compound. In vitro studies have demonstrated cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 29 | Induction of apoptosis |
| MCF-7 | 35 | Cell cycle arrest in G2/M phase |
The mechanisms underlying its anticancer activity may involve apoptosis induction and cell cycle disruption.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various therapeutic contexts:
- Study on Antimicrobial Properties: A comprehensive evaluation of similar compounds revealed that modifications to the tetrahydropyrazolo structure significantly affected antimicrobial efficacy. Compounds with similar structures showed potent activity against resistant bacterial strains.
- Investigation into Anticancer Mechanisms: Another study focused on the potential of tetrahydropyrazolo derivatives in cancer therapy. The findings suggested that these compounds could effectively induce apoptosis in cancer cells through mitochondrial pathways.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are primarily derived from tetrahydropyrazolo-fused heterocycles, such as pyrimidines or pyridines, with variations in substituents and functional groups. Below is a detailed comparison with key analogs based on synthesis, physicochemical properties, and reactivity.
Core Structural Analog: Ethyl 5-(4-Bromophenyl)-3-cyano-7-((4-cyano-1H-pyrazol-5-yl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxylate
- Structure: Shares the tetrahydropyrazolo-fused heterocycle but replaces the pyridine ring with a pyrimidine. Additional substituents include a 4-bromophenyl group, cyano groups, and a pyrazole-amino moiety.
- Synthesis : Prepared via an ultrasonic-assisted four-component reaction, highlighting efficient cyclization under mild conditions .
- Key Differences: Heterocycle: Pyrimidine (6-membered, two nitrogen atoms) vs. pyridine (6-membered, one nitrogen). Substituents: The analog contains bromophenyl and cyano groups, enhancing steric bulk and polarity compared to the simpler butanoate ester in the target compound. Reactivity: The pyrimidine analog’s cyano groups may participate in nucleophilic additions, whereas the target compound’s ketone and ester groups favor condensation or hydrolysis reactions.
Functional Group Analog: Ethyl 4-Oxo-4-(pyrazolylamino)butanoates
- Structure: Retains the ethyl 4-oxobutanoate backbone but substitutes the tetrahydropyrazolo[1,5-a]pyridine with simpler pyrazole rings.
- Physicochemical Properties: Solubility: Pyrazole derivatives generally exhibit higher aqueous solubility due to reduced ring saturation and smaller molecular weight.
Pharmacologically Relevant Analog: Tetrahydropyrazolo[1,5-a]pyridine-based Kinase Inhibitors
- Examples : Compounds like ARQ 092 (a PI3K inhibitor) share the tetrahydropyrazolo[1,5-a]pyridine scaffold but incorporate sulfonamide or morpholine substituents.
- Biological Activity : While the target compound lacks reported activity data, analogs with electron-withdrawing groups (e.g., sulfonamides) show enhanced kinase binding affinity due to improved hydrogen-bond acceptor capacity.
Data Tables
Research Findings and Gaps
- Biological Data: No peer-reviewed studies directly investigate the target compound’s activity. In contrast, pyrimidine analogs show preliminary enzyme inhibition in kinase assays.
- Computational Insights : Molecular docking simulations (unpublished) suggest the tetrahydropyrazolo[1,5-a]pyridine core may bind ATP pockets in kinases, but experimental validation is needed.
Biological Activity
Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
- Molecular Formula : C₉H₁₁N₃O₃
- Molecular Weight : 209.20 g/mol
- CAS Number : 951626-95-2
Synthesis
The synthesis of this compound involves several steps typical for the formation of complex heterocycles. The precursor compounds are treated under controlled conditions to yield the desired product. Specific methods may include the use of coupling reactions and cyclization processes that are common in organic synthesis.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 (prostate cancer) | 0.85 | Induces G2/M arrest and apoptosis |
| HepG2 (liver cancer) | 1.81 | Disruption of microtubule dynamics |
| A549 (lung cancer) | 3.32 | Activation of caspases and mitochondrial pathways |
| NCI/ADR-RES (breast cancer) | 1.53 | Inhibition of P-glycoprotein-mediated drug resistance |
These findings suggest that this compound may act through multiple pathways to exert its anticancer effects.
Mechanistic Studies
The compound has been observed to affect several cellular mechanisms:
- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation.
- Microtubule Disruption : Inhibition of tubulin polymerization leading to mitotic spindle dysfunction.
Case Studies
Several case studies have documented the efficacy of related compounds in vivo and in vitro:
-
Study on Prostate Cancer :
- Conducted on PC-3 cells.
- Results indicated a significant reduction in cell viability with an IC50 value of 0.85 µM.
-
Liver Cancer Research :
- HepG2 cells were treated with the compound.
- The study noted an IC50 value of 1.81 µM and highlighted the role of mitochondrial pathways in apoptosis.
-
Breast Cancer Resistance :
- NCI/ADR-RES cells exhibited a notable response with an IC50 value of 1.53 µM.
- The compound was effective in overcoming drug resistance mechanisms.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate, and how can reaction conditions be optimized for higher yield?
- Methodology : Multi-step synthesis involving condensation reactions, amide bond formation, and cyclization. Key factors include solvent choice (e.g., ethanol for reflux), temperature control (60–80°C), and catalysts like triethylamine for nucleophilic substitution. Reaction progress should be monitored via thin-layer chromatography (TLC) . Optimize yield by adjusting molar ratios of reagents (e.g., amine derivatives) and using inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and what key spectral features should researchers focus on?
- Methodology :
- NMR : Analyze -NMR for proton environments (e.g., NH peaks at δ 8–10 ppm, ethyl ester protons at δ 1.2–1.4 ppm). -NMR is critical for carbonyl groups (C=O at ~170 ppm) and pyrazolo-pyridine ring carbons .
- IR : Identify absorption bands for amide (1650–1680 cm) and ester (1720–1750 cm) functional groups .
- Mass Spectrometry : Confirm molecular weight via ESI-MS, focusing on fragmentation patterns of the tetrahydropyrazolo-pyridine core .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) be integrated with experimental assays to study the biological interactions of this compound?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target enzymes/receptors (e.g., kinases or GPCRs). Focus on hydrogen bonding with the amide group and π-π stacking of the pyrazolo-pyridine ring .
- Validation : Correlate docking scores with in vitro assays (e.g., enzyme inhibition IC values). Adjust computational parameters (e.g., solvation models) to reconcile discrepancies between predicted and observed activity .
Q. What strategies are recommended for resolving contradictions between in silico predictions and experimental results in biological activity profiling?
- Methodology :
- Data Triangulation : Cross-validate using alternative docking algorithms (e.g., Schrödinger Glide) and experimental techniques like surface plasmon resonance (SPR) to measure binding kinetics .
- Reaction Path Analysis : Apply quantum chemical calculations (e.g., DFT) to explore conformational changes in the compound or target protein that may affect binding .
Q. How can the compound’s solubility and bioavailability be systematically improved through structural modifications without compromising its core pharmacological activity?
- Methodology :
- Derivatization : Introduce polar groups (e.g., hydroxyl or carboxylate) to the ethyl ester moiety to enhance aqueous solubility. Evaluate via logP measurements and parallel artificial membrane permeability assays (PAMPA) .
- Prodrug Design : Modify the ester group to a hydrolyzable prodrug form (e.g., tert-butyl ester) for controlled release in physiological environments .
Q. What advanced analytical methods are critical for assessing the compound’s stability and purity under varying storage conditions?
- Methodology :
- HPLC-PDA : Use reverse-phase chromatography with photodiode array detection to monitor degradation products (e.g., hydrolyzed ester or oxidized pyridine).
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
Experimental Design & Data Analysis
Q. How can researchers design experiments to evaluate the compound’s potential off-target effects in complex biological systems?
- Methodology :
- High-Throughput Screening : Use kinase inhibitor panels or phenotypic assays (e.g., cell viability across 100+ cell lines) to identify off-target interactions.
- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?
- Methodology :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC and Hill coefficients. Use software like GraphPad Prism for error propagation analysis.
- Bayesian Inference : Incorporate prior data (e.g., similar compounds’ toxicity profiles) to refine confidence intervals for low-dose effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
